

Molecular structure of 2-Bromo-5,8-dioxaspiro[3.4]octane

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Compound of Interest

Compound Name: 2-Bromo-5,8-dioxaspiro[3.4]octane

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An In-Depth Technical Guide to the Molecular Structure of 2-Bromo-5,8-dioxaspiro[3.4]octane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5,8-dioxaspiro[3.4]octane is a halogenated spirocyclic compound with a unique three-dimensional architecture that makes it a valuable building block in medicinal chemistry and organic synthesis.^[1] This guide provides a comprehensive analysis of its molecular structure, integrating spectroscopic data and synthetic context. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to elucidate its atomic connectivity and chemical environment. Furthermore, this document outlines the established synthetic protocol, offering insights into the formation of the characteristic spirocyclic framework. While an experimental crystal structure is not publicly available, we will discuss the expected conformational properties and the role of computational chemistry in predicting its three-dimensional geometry.

Chemical Identity and Physicochemical Properties

2-Bromo-5,8-dioxaspiro[3.4]octane is an organic compound featuring a cyclobutane ring and a 1,3-dioxolane ring sharing a single carbon atom, the spirocenter.^[1] This arrangement imparts significant conformational rigidity and a distinct spatial arrangement of substituents.

Property	Value	Source
IUPAC Name	2-bromo-5,8-dioxaspiro[3.4]octane	[1][2]
CAS Number	1257996-82-9	[1][2][3]
Molecular Formula	C ₆ H ₉ BrO ₂	[1][2][3]
Molecular Weight	193.04 g/mol	[1][2][3]
Canonical SMILES	C1COC2(O1)CC(C2)Br	[1][2]
InChI Key	ROJASEXNUCZUED-UHFFFAOYSA-N	[1][2][4]

Synthesis and Structural Elucidation

The structure of **2-Bromo-5,8-dioxaspiro[3.4]octane** is intrinsically linked to its synthesis. Understanding its formation provides the foundational context for its structural analysis.

Synthetic Protocol: Acetalization of 3-Bromocyclobutanone

The most direct synthesis involves the acid-catalyzed reaction of 3-bromocyclobutanone with ethylene glycol.[1][3] This reaction is a classic example of acetal formation (specifically, a ketal), where the ethylene glycol acts as a diol to protect the ketone functionality.

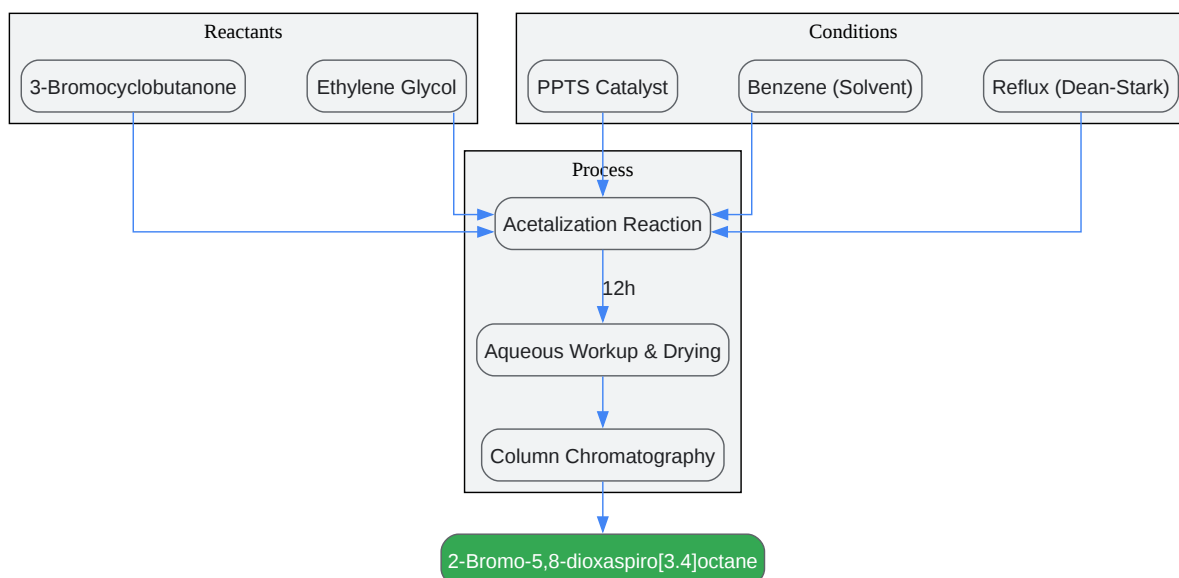
Reaction Scheme:

- Reactants: 3-bromocyclobutanone, 1,2-ethanediol (ethylene glycol)[3]
- Catalyst: Pyridinium p-toluenesulfonate (PPTS)[3]
- Solvent: Benzene[3]
- Conditions: The mixture is heated to reflux in a Dean-Stark apparatus for approximately 12 hours to remove water, driving the equilibrium towards the product.[3]

Experimental Workflow:

- Combine 3-bromocyclobutanone, an excess of ethylene glycol, and a catalytic amount of PPTS in benzene.
- Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
- After 12 hours, cool the reaction mixture.
- Perform an aqueous workup by washing with water to remove the catalyst and excess ethylene glycol.
- Dry the organic phase (e.g., over Na_2SO_4) and concentrate it under reduced pressure.
- Purify the resulting residue by column chromatography (e.g., ethyl acetate/hexanes) to yield the pure 2-bromo-5,8-dioxaspiro[3.4]octane.^[3]

This synthesis unequivocally establishes the core spiro[3.4]octane framework, with the bromine atom located on the cyclobutane ring.



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Caption: Synthetic workflow for **2-Bromo-5,8-dioxaspiro[3.4]octane**.

Spectroscopic Signature and Structural Interpretation

Spectroscopic methods provide the definitive evidence for the molecular structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectroscopy is a powerful tool for confirming the proton environment within the molecule. The spectrum, typically recorded in CDCl_3 , shows distinct signals corresponding to the different sets of protons.^{[1][3]}

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
4.19 - 4.23	Multiplet (m)	1 H	-CH(Br)-	The proton on the carbon bearing the electronegative bromine atom is significantly deshielded and appears furthest downfield.
2.95 - 3.00	Multiplet (m)	2 H	-CH ₂ -	Protons on the cyclobutane ring adjacent to the spirocenter.
2.77 - 2.82	Multiplet (m)	2 H	-CH ₂ -	Protons on the cyclobutane ring adjacent to the spirocenter. The complexity arises from geminal and vicinal coupling, as well as the puckered nature of the ring.
(Not specified, ~4.0)	(Expected)	4 H	-O-CH ₂ -CH ₂ -O-	The four equivalent protons of the dioxolane ring are expected to appear as a singlet or a narrow multiplet around 4.0 ppm.

Note: The original data from the source[3] appears to be incomplete, omitting the dioxolane protons. The table includes a reasoned expectation for these signals based on standard chemical shifts.

The proton spectrum reveals the key structural elements: a brominated methine group (-CHBr) and methylene groups (-CH₂) within the strained cyclobutane ring.[1]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present. For **2-Bromo-5,8-dioxaspiro[3.4]octane**, the most diagnostic feature is the strong absorption band associated with the ether linkages.

- C-O Stretching: A strong, characteristic band is observed in the 1050-1150 cm⁻¹ region, which is definitive for the C-O stretching vibrations of the two ether groups within the spirocyclic system.[1]
- C-H Stretching: Bands corresponding to sp³ C-H stretching are expected around 2850-3000 cm⁻¹.
- C-Br Stretching: A weaker band for the carbon-bromine bond is expected in the fingerprint region, typically around 500-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation patterns.

- Molecular Ion (M⁺): The electron ionization mass spectrum shows a characteristic pair of molecular ion peaks at m/z 193 and 195.[1] This doublet is the hallmark of a monobrominated compound, reflecting the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[1] This observation provides unequivocal confirmation of the molecular formula C₆H₉BrO₂.

Three-Dimensional Structure and Computational Insights

While X-ray crystallography data, the gold standard for solid-state structure determination, is not available for this compound, we can infer its three-dimensional nature and discuss how computational methods can provide a robust model.

Conformational Analysis

The structure consists of two perpendicular rings connected at the spiro carbon.

- **1,3-Dioxolane Ring:** This five-membered ring typically adopts an "envelope" or "twist" conformation to minimize torsional strain.
- **Cyclobutane Ring:** The four-membered ring is not planar and exists in a puckered conformation to alleviate angle strain. The degree of puckering and the preferred conformation will be influenced by the bulky spiro-fusion and the bromine substituent.

The bromine atom can exist in either a pseudo-axial or pseudo-equatorial position on the puckered cyclobutane ring. These conformers would be in equilibrium, and computational chemistry is the ideal tool to determine their relative energies.

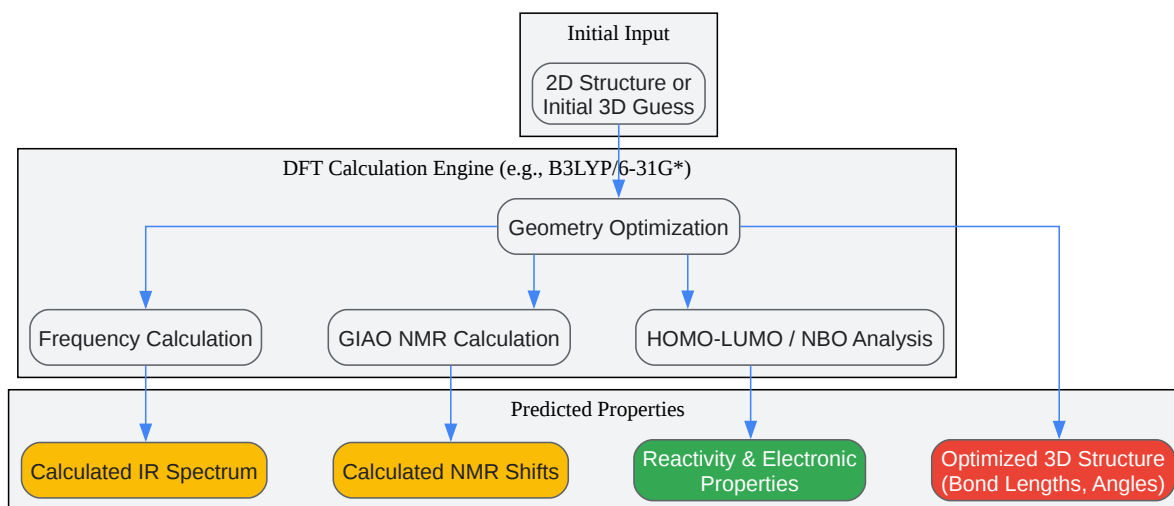
The Role of Computational Chemistry

In the absence of experimental crystal data, computational methods like Density Functional Theory (DFT) are essential for predicting molecular properties.^[5]

Workflow for Structural Prediction:

- **Geometry Optimization:** A DFT method (e.g., B3LYP with a basis set like 6-31G*) is used to find the lowest energy (most stable) three-dimensional conformation of the molecule. This can predict bond lengths, bond angles, and the puckering of the rings.
- **Spectroscopic Prediction:** The optimized geometry can be used to calculate theoretical NMR chemical shifts (using the GIAO method) and vibrational frequencies (IR spectrum).^[5] These calculated values can then be compared with the experimental data for validation of the predicted structure.
- **Electronic Property Analysis:** Methods like Natural Bond Orbital (NBO) and Frontier Molecular Orbital (HOMO-LUMO) analysis can provide insights into the molecule's electronic

structure, charge distribution, and reactivity.[5][6] This is particularly valuable for understanding how the molecule might interact with biological targets in drug development.



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Caption: Computational chemistry workflow for structural and electronic analysis.

Applications and Significance

2-Bromo-5,8-dioxaspiro[3.4]octane is primarily utilized as a specialized building block in organic synthesis.[1] Its spirocyclic core is a desirable motif in drug discovery as it provides a rigid, three-dimensional scaffold that can orient substituents into specific regions of space, potentially improving binding affinity and selectivity for biological targets. The presence of the bromine atom offers a versatile chemical handle for further functionalization through reactions such as cross-coupling, substitution, or lithiation, enabling the synthesis of more complex molecular architectures.[1]

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